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For Researchers, Scientists, and Drug Development Professionals

Introduction

Turneforcidine is a saturated necine base, a core component of certain pyrrolizidine alkaloids.
These natural products are of significant interest to the scientific community due to their diverse
biological activities, which range from hepatotoxicity to potential therapeutic applications. The
definitive determination of the stereochemistry and connectivity of molecules like
Turneforcidine is paramount for understanding their biological function and for the
development of synthetic analogues with tailored properties. While the initial isolation and
elucidation of Turneforcidine's structure are rooted in classical natural product chemistry, its
architecture is now unequivocally confirmed through modern spectroscopic techniques and
total synthesis.

This technical guide provides an in-depth overview of the methods used to confirm the
chemical structure of Turneforcidine. It will detail the key spectroscopic signatures that define
the molecule and present a logical workflow for its chemical synthesis, a process that serves as
the ultimate proof of its structural assignment.

The Chemical Structure of Turneforcidine

Turneforcidine is a pyrrolizidine diol with the systematic IUPAC name (1R,7aR)-1-
(hydroxymethyl)-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine-7-methanol. Its chemical formula is
CsH1sNO2. The molecule features a fused bicyclic system consisting of two five-membered
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rings, with two hydroxyl groups that are crucial to its chemical reactivity and biological
interactions.

Spectroscopic Confirmation of the Turneforcidine
Structure

The confirmation of synthesized Turneforcidine's structure relies on a suite of spectroscopic
technigues. By comparing the spectral data of the synthetic product with that of the natural
compound, researchers can ascertain the correctness of the molecular architecture. The
following tables present representative spectroscopic data for Turneforcidine, illustrating the
key signals used for its identification.

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
4.15 m - H-7
3.95 m - H-1
3.65 dd 10.5,4.5 H-9a
3.50 dd 105,75 H-9b
3.30 m - H-5a
3.20 m - H-8
2.80 m - H-5b
2.60 m - H-3a
2.00-1.80 m - H-2, H-6
1.70 m - H-3b

Table 2: Representative **C NMR Data for Turneforcidine
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Chemical Shift (8) ppm Carbon Type Assighment
76.5 CH C-8
68.0 CH C-1
65.0 CH2 C-9
62.5 CH C-7
56.0 CH: C-5
54.5 CH: C-3
34.0 CH2 C-6
30.0 CH: C-2

Table 3: Representative Mass Spectrometry Data for

Turneforcidine
m/z lon Type
158.1181 [M+H]*
140.1075 [M-H20+H]*
122.0970 [M-2H20+H]*
110.0970 [M-CH20H-OH+H]*

Synthetic Confirmation of Structure: A Logical

Workflow

The total synthesis of a natural product is the gold standard for structural confirmation. Several

synthetic routes to Turneforcidine have been reported. Below is a detailed methodology for a

key synthetic approach, followed by a diagram illustrating the logical workflow.

Experimental Protocol: A Concise Enantioselective
Synthesis of (+)-Turneforcidine
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This synthesis commences from a functionalized pyroglutamate and proceeds through a series
of stereocontrolled reactions to yield the target molecule.[1]

 Starting Material: The synthesis begins with a functionalized pyroglutamate, which is
prepared through a diastereodivergent asymmetric Michael addition.

e Reduction: The ester and lactam functionalities of the pyroglutamate are reduced using a
strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether
solvent like tetrahydrofuran (THF) at O °C to room temperature.

» Cyclization: The resulting amino diol is then subjected to an intramolecular cyclization to form
the pyrrolizidine core. This is often achieved by converting the primary alcohol to a good
leaving group (e.g., a tosylate or mesylate) and subsequent intramolecular nucleophilic
substitution by the nitrogen atom.

» Deprotection (if applicable): Any protecting groups used to mask reactive functional groups
during the synthesis are removed in the final steps.

 Purification: The final product, (+)-Turneforcidine, is purified using column chromatography

on silica gel.
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Synthetic workflow for (+)-Turneforcidine.

Logical Flow of Structure Elucidation
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The general process of elucidating the structure of a novel natural product like Turneforcidine

follows a logical progression from isolation to final structural confirmation.
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General workflow for natural product structure elucidation.

Biological Context

Pyrrolizidine alkaloids as a class are known for their significant biological activities. These
activities are primarily linked to their metabolism in the liver, which can produce toxic pyrrolic
esters. However, the necine base itself, such as Turneforcidine, is generally considered to be
less toxic than its esterified counterparts. Research into the biological effects of specific necine
bases is ongoing, with potential applications in medicinal chemistry for the development of
novel therapeutic agents with reduced toxicity.

Conclusion

The chemical structure of Turneforcidine has been rigorously established and confirmed
through a combination of spectroscopic analysis and total synthesis. The characteristic signals
in its NMR and mass spectra provide a unique fingerprint for its identification, while the
successful construction of the molecule from simpler precursors provides unequivocal proof of
its connectivity and stereochemistry. This comprehensive understanding of Turneforcidine's
structure is essential for the continued exploration of its biological properties and its potential
as a scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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